molecular formula C18H21N5O B11179470 1-(2-Methoxyethyl)-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

1-(2-Methoxyethyl)-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Cat. No.: B11179470
M. Wt: 323.4 g/mol
InChI Key: OVETUPFEPHYCSK-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a complex organic compound that belongs to the class of triazino-benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves multiple steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Introduction of the triazine ring: The benzimidazole core is then reacted with cyanuric chloride under basic conditions to form the triazine ring.

    Attachment of the pyridin-3-ylmethyl group: This step involves the nucleophilic substitution of the triazine ring with pyridin-3-ylmethyl chloride.

    Addition of the 2-methoxyethyl group: Finally, the compound is alkylated with 2-methoxyethyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Pyridin-3-ylmethyl chloride in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

1-(2-Methoxyethyl)-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Pharmacology: Investigation of its biological activity and potential therapeutic effects.

    Material Science: Use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(2-Methoxyethyl)-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
  • 1-(2-Methoxyethyl)-3-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Uniqueness: 1-(2-Methoxyethyl)-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is unique due to the specific positioning of the pyridin-3-ylmethyl group, which can influence its chemical reactivity and biological activity compared to its isomers.

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

1-(2-methoxyethyl)-3-(pyridin-3-ylmethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole

InChI

InChI=1S/C18H21N5O/c1-24-10-9-22-13-21(12-15-5-4-8-19-11-15)14-23-17-7-3-2-6-16(17)20-18(22)23/h2-8,11H,9-10,12-14H2,1H3

InChI Key

OVETUPFEPHYCSK-UHFFFAOYSA-N

Canonical SMILES

COCCN1CN(CN2C1=NC3=CC=CC=C32)CC4=CN=CC=C4

Origin of Product

United States

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